molecular formula C19H25FN2O4S B2940174 1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1797182-17-2

1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2940174
CAS No.: 1797182-17-2
M. Wt: 396.48
InChI Key: NXAFANNVSDOLRU-UHFFFAOYSA-N
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Description

1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a sophisticated chemical hybrid designed for exploratory research in medicinal chemistry. Its structure integrates a piperidine-2,6-dione moiety, a scaffold recognized in compounds with antineoplastic activity . This core is linked to a 3-(4-fluorophenyl)azepane unit via a sulfonyl ethyl chain, a structural feature seen in ligands targeting neurological receptors . This unique architecture suggests potential for investigating proteolysis-targeting chimeras (PROTACs) and targeted protein degradation, given the known utility of the piperidine-2,6-dione group in recruiting E3 ubiquitin ligase complexes . Furthermore, the azepane and fluorophenyl components position this compound as a candidate for probing the dopamine transporter (DAT) and other G-protein coupled receptors (GPCRs) relevant to neuropsychiatric disorders . The presence of the sulfonyl group offers a handle for modulating the compound's electronic properties and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies in the development of novel therapeutic agents for central nervous system (CNS) conditions and cancer. Researchers can utilize this compound as a key building block to develop novel chemical probes for neuroscience and oncology research pathways.

Properties

IUPAC Name

1-[2-[3-(4-fluorophenyl)azepan-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O4S/c20-17-9-7-15(8-10-17)16-4-1-2-11-21(14-16)27(25,26)13-12-22-18(23)5-3-6-19(22)24/h7-10,16H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAFANNVSDOLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione (CAS Number: 1797182-17-2) is a synthetic compound with potential therapeutic applications due to its unique structural characteristics. This compound features a piperidine core, an azepane ring, and a sulfonyl group attached to a 4-fluorophenyl moiety. The biological activity of this compound has been the subject of various studies, particularly in the context of antiviral and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is C19H25FN2O4S, with a molecular weight of 396.5 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C19H25FN2O4S
Molecular Weight 396.5 g/mol
CAS Number 1797182-17-2

Antiviral Activity

Research indicates that derivatives of piperidine and azepane compounds exhibit notable antiviral activity. In particular, studies have shown that related compounds, such as those derived from piperidine-2,6-dione structures, can display moderate protection against viruses like Coxsackievirus B (CVB-2) and Herpes Simplex Virus (HSV-1). For instance, a fluorophenyl derivative demonstrated a 50% cytotoxic concentration (CC50) of 92 μM in Vero cells, indicating its potential as an antiviral agent .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The antimicrobial efficacy is attributed to the structural features that enhance interaction with bacterial cell membranes or inhibit essential metabolic pathways .

The mechanism by which 1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exerts its biological effects may involve several pathways:

  • Receptor Binding : The compound may interact with specific receptors in viral or bacterial cells, altering their function.
  • Enzyme Inhibition : It could inhibit key enzymes involved in viral replication or bacterial metabolism.
  • Signal Transduction Modulation : The compound might influence intracellular signaling pathways that are critical for cellular responses to infection.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A study on piperidine derivatives showed significant antiviral activity against HIV-1 and other viruses, with certain compounds exhibiting protective effects against CVB-2 .
  • Another research effort focused on the synthesis of various piperazine derivatives, which were found to have antimicrobial properties against common pathogens .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison with Piperidine-2,6-dione Derivatives

The piperidine-2,6-dione core is a common scaffold in medicinal chemistry. Key structural comparisons include:

Compound Name Substituents Key Structural Differences Molecular Weight LogP (XlogP)
Target Compound 4-Fluorophenyl-azepane sulfonyl ethyl Azepane ring, sulfonyl linker Not reported Estimated ~3.5
CHEMBL522551 4-Bromophenyl-benzyl, 4-fluorophenyl Bromophenyl substituent, no sulfonyl linker 459.36 3.9
ACTIMID (4-(amino)-2-(2,6-dioxo(3-piperidyl))-isoindoline-1,3-dione) Isoindoline-dione fused to piperidine-2,6-dione Bicyclic isoindoline-dione system ~331.3 ~1.2
Glutarimide derivative () 1-(2-(1H-imidazol-4-yl)ethyl)piperidine-2,6-dione Imidazole substituent ~237.3 ~0.8

Key Observations :

  • The target compound’s azepane-sulfonyl-ethyl group distinguishes it from simpler glutarimide derivatives (e.g., ) and isoindoline-fused analogs (e.g., ACTIMID). This group may confer enhanced steric bulk and altered hydrogen-bonding capacity compared to CHEMBL522551’s bromophenyl substituent .
Immunomodulatory Activity

Piperidine-2,6-dione derivatives like ACTIMID and REVIMID () are clinically used for cutaneous lupus and multiple myeloma due to their cereblon-mediated degradation of transcription factors (e.g., IKZF1/3).

Cytotoxicity and Selectivity

Compounds with sulfonamide linkers (e.g., ) show variable cytotoxicity (IC50 values ranging from 55.3 to 117.4 µM in HEK cells), while PROTAC-like derivatives () emphasize target selectivity. The target compound’s fluorophenyl group may reduce off-target effects compared to non-fluorinated analogs but requires empirical validation .

Antimicrobial and Antitumor Activity

Piperidine derivatives with aryl substituents (e.g., ) exhibit antibacterial and antitumor properties. The title compound’s sulfonyl-azepane group could enhance intracellular retention, though its activity profile remains unexplored .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a sulfonation step involving 3-(4-fluorophenyl)azepane and a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C). Subsequent coupling with piperidine-2,6-dione derivatives requires base catalysis (e.g., NaOH) for nucleophilic substitution. Optimize yields using factorial design experiments to test variables like temperature, solvent polarity, and stoichiometry . Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution).

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Employ NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve the azepane and piperidine-dione moieties. X-ray crystallography (if crystalline) provides absolute stereochemical confirmation, as demonstrated in analogous piperidinone derivatives . Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm .

Q. What safety precautions are critical during synthesis and handling?

  • Methodological Answer : Follow protocols for sulfonating agents (corrosive, moisture-sensitive) and intermediates (potential genotoxicity). Use fume hoods, PPE (gloves, goggles), and inert atmosphere for moisture-sensitive steps. Quench reactive byproducts (e.g., HCl gas) with cold alkaline solutions. Store the compound in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified, and what impact do they have on bioavailability?

  • Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., ethanol, DMSO/water) and analyze using PXRD, DSC, and FTIR. Compare dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess bioavailability differences. Computational modeling (e.g., COMSOL Multiphysics) can predict solubility and stability of polymorphs under physiological conditions .

Q. What strategies are effective in resolving contradictions between in vitro activity and in vivo pharmacokinetic data?

  • Methodological Answer : Investigate metabolic stability using liver microsomes or hepatocyte assays to identify rapid clearance pathways. Modify the sulfonyl ethyl linker to reduce CYP450-mediated oxidation. Use LC-MS/MS to quantify plasma concentrations in rodent models and correlate with in vitro IC50 values. Adjust dosing regimens (e.g., sustained-release formulations) to match half-life and efficacy .

Q. How can AI-driven molecular dynamics simulations improve the design of derivatives with enhanced target binding?

  • Methodological Answer : Train machine learning models on existing SAR data to predict binding affinities for the piperidine-2,6-dione core. Use COMSOL Multiphysics to simulate interactions with biological targets (e.g., proteasome inhibitors). Validate predictions with SPR (surface plasmon resonance) binding assays and iterative synthesis of top candidates .

Q. What experimental frameworks are recommended for studying the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ CRISPR-Cas9 gene editing to create isogenic cell lines lacking putative targets (e.g., ubiquitin-proteasome pathway genes). Use transcriptomics (RNA-seq) and proteomics (TMT labeling) to map downstream effects. Validate findings in 3D tumor spheroids or patient-derived xenografts (PDX) to recapitulate in vivo complexity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and empirical enzyme inhibition assays?

  • Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Test for allosteric binding modes via hydrogen-deuterium exchange mass spectrometry (HDX-MS). Validate false negatives/positives using orthogonal assays like ITC (isothermal titration calorimetry) or fluorescence polarization .

Methodological Tables

Parameter Synthetic Optimization Polymorph Screening
Key Variables Temperature, solvent, stoichiometrySolvent system, cooling rate
Analytical Tools HPLC, TLCPXRD, DSC
Optimization Method Factorial design (2k) High-throughput crystallization
In Vitro vs. In Vivo Discrepancy Resolution Strategy
Low metabolic stabilityMicrosomal stability assays + SAR
Poor membrane permeabilityProdrug design (e.g., esterification)

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